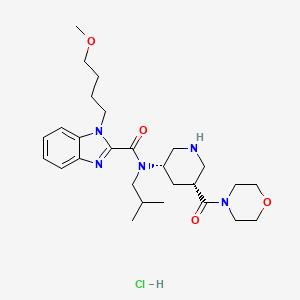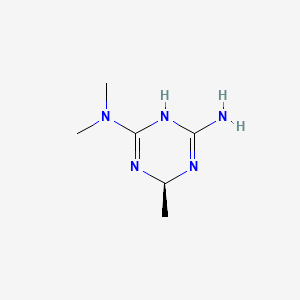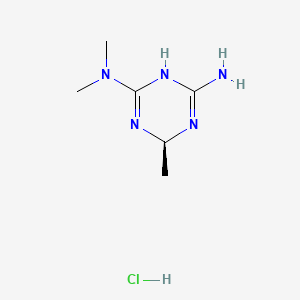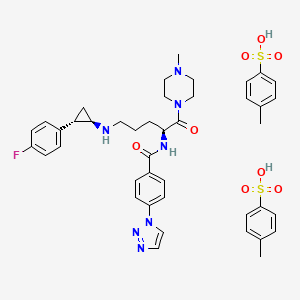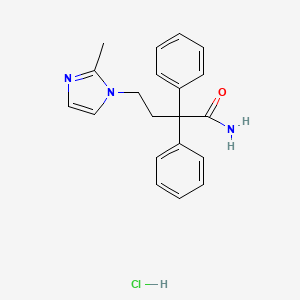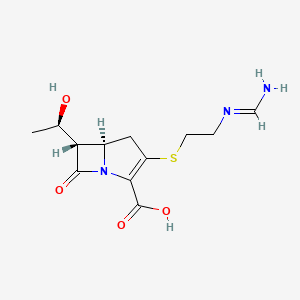![molecular formula C22H22N2O4 B608140 2-(4-Methoxyphenyl)-1-{[5-(2-nitrophenyl)furan-2-YL]methyl}pyrrolidine CAS No. 1019158-02-1](/img/structure/B608140.png)
2-(4-Methoxyphenyl)-1-{[5-(2-nitrophenyl)furan-2-YL]methyl}pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-(4-Methoxyphenyl)-1-{[5-(2-nitrophenyl)furan-2-YL]methyl}pyrrolidine” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms. Attached to this ring are a 4-methoxyphenyl group, a furan ring, and a 2-nitrophenyl group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrrolidine ring, the furan ring, and the phenyl rings would all contribute to the three-dimensional structure of the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the nitro group, the methoxy group, and the furan ring. These groups could potentially participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the nitro group could potentially make the compound more reactive. The methoxy group could influence the compound’s solubility in certain solvents .Wissenschaftliche Forschungsanwendungen
Asymmetric Synthesis of Furan Derivatives : A study by Bruyère, Ballereau, Selkti, and Royer (2003) explored the synthesis of enantio-enriched compounds using chiral pyrrolidines, with applications in asymmetric synthesis (Hélène Bruyère et al., 2003).
Synthesis of Pyrrolidin-2-ones : Ebrik, Rigo, Vaccher, Vaccher, Flouquet, Debaert, and Berthelot (1998) synthesized N-substituted pyrrolidin-2-ones, cyclic analogues of GABA, starting from pyrrolidin-2-one derivatives, indicating applications in the development of pharmaceutical compounds (S. Ebrik et al., 1998).
Crystal Structure Analysis : Dallasta Pedroso, Caracelli, Zukerman-Schpector, Soto-Monsalve, De Almeida Santos, Correia, Llanes Garcia, Kwong, and Tiekink (2020) studied the crystal structure of a tetra-substituted pyrrolidine ring compound, which has implications in the field of materials science (Sofia Dallasta Pedroso et al., 2020).
Development of Antiinflammatory and Antibacterial Agents : A study by Ravula, Babu, Manich, Rika, Chary, and Ra (2016) involved synthesizing novel pyrazoline derivatives with a 5-(5-(4-nitrophenyl)furan-2-yl) moiety, showing potential as antiinflammatory and antibacterial agents (P. Ravula et al., 2016).
Antibacterial Activity of Pyrimidines : Verbitskiy, Baskakova, Rusinov, and Charushin (2021) developed a method for synthesizing 5-arylamino-substituted pyrimidines with high antibacterial activity, indicating potential applications in antimicrobial research (E. Verbitskiy et al., 2021).
Molecular and Solid-State Structure Analysis : Rahmani, Djafri, Chouaih, Djafri, Hamzaoui, Rizzi, and Altomare (2017) synthesized and characterized a compound with the 5-nitro furan-2-ylmethylen moiety, providing insights into solid-state molecular structures (Rachida Rahmani et al., 2017).
Synthesis of Polysubstituted Pyrroles : Kumar, Rāmānand, and Tadigoppula (2017) developed a method for synthesizing polysubstituted pyrrole derivatives, which are useful in various chemical applications (Amrendra Kumar et al., 2017).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(4-methoxyphenyl)-1-[[5-(2-nitrophenyl)furan-2-yl]methyl]pyrrolidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4/c1-27-17-10-8-16(9-11-17)20-7-4-14-23(20)15-18-12-13-22(28-18)19-5-2-3-6-21(19)24(25)26/h2-3,5-6,8-13,20H,4,7,14-15H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBVNERPDMZVXIP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CCCN2CC3=CC=C(O3)C4=CC=CC=C4[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methoxyphenyl)-1-{[5-(2-nitrophenyl)furan-2-YL]methyl}pyrrolidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-[bis(2-methylpropyl)amino]-5-[2-(2H-tetrazol-5-yl)phenyl]phenyl]-3-(4-methylphenyl)urea](/img/structure/B608059.png)

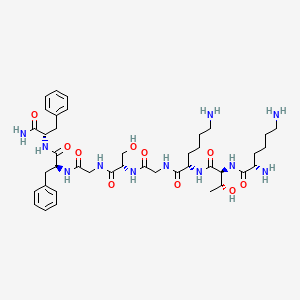

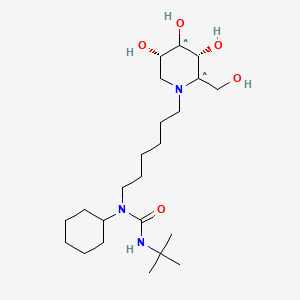
![N2-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-N4-(4-fluorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine](/img/structure/B608067.png)
